
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene: is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromomethyl group attached to a butene backbone, with additional ethoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethoxy-3-methylbut-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited to introduce various functional groups into the molecule, thereby modifying its chemical and biological properties.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)but-3-ene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-3-methylbut-1-ene: Similar structure but without the ethoxy group, leading to different reactivity and applications.
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene is unique due to the presence of both the bromomethyl and ethoxy groups, which provide a combination of reactivity and functionalization options not available in similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C8H15BrO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3 |
Clé InChI |
QLZKKJJCQYVUTK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)(CBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(propan-2-yl)amine](/img/structure/B13194122.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
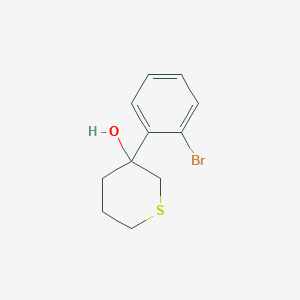
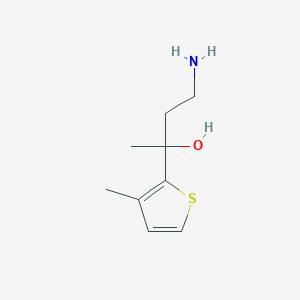
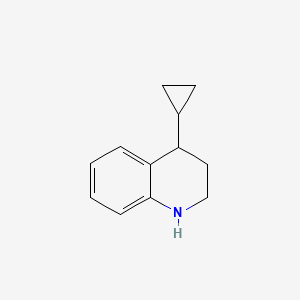
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

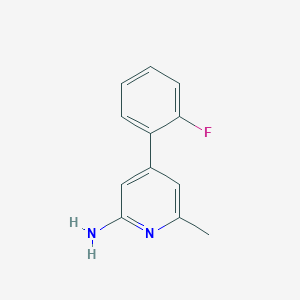
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
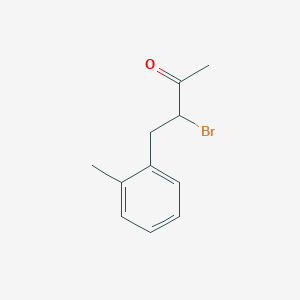
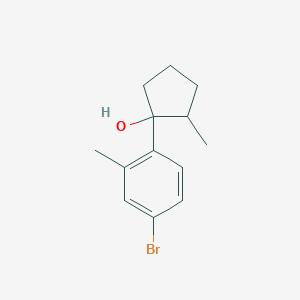
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
